molecular formula C8H13NO4 B8423991 (2-Oxo-morpholin-4-yl)-acetic acid ethyl ester

(2-Oxo-morpholin-4-yl)-acetic acid ethyl ester

Cat. No.: B8423991
M. Wt: 187.19 g/mol
InChI Key: YHMKNQVHNSFSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxo-morpholin-4-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-(2-oxomorpholin-4-yl)acetate

InChI

InChI=1S/C8H13NO4/c1-2-12-7(10)5-9-3-4-13-8(11)6-9/h2-6H2,1H3

InChI Key

YHMKNQVHNSFSKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-(2-hydroxyethyl)iminodiacetic acid (3.55 g, 20 mmol) in 500 mL EtOH was added concentrated HCl (1.7 mL, 21 mmol). The mixture was stirred for 24 h at rt and concentrated. The residue was partitioned in diethyl ether (200 mL) and NaHCO3 (150 mL, 10% wt). After layer separation, the organic phase was washed with aqueous NaHCO3 (2×100 mL) and dried over Na2SO4 and concentrated and dried under high vacuum. To this crude product in 250 mL of dioxane was added 1.5 mL of HCl and the mixture was heated to reflux for 24 h. After removal of the solvent, the residue was chromatographed (dichloromethane/methanol) to afford a dark yellow oil (1.45 g). 1H-NMR (CD3OD, 300 MHz) δ (ppm): 4.40 4.37 (m, 2H), 4.18-4.11 (m, 2H), 3.60 (s, 2H), 3.29 (s, 2H), 2.89-2.86 (m, 2H), 1.25-1.20 (m, 3H); 13C-NMR δ (ppm) 169.4, 167.0, 68.6, 60.9, 57.0, 54.5, 48.2, 14.2. (ESI) m/z: 188 (M+H+, 100).
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name

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